5-Chloro-2-morpholinophenol
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Overview
Description
5-Chloro-2-morpholinophenol is an organic compound with the molecular formula C10H12ClNO2. It is a chlorinated phenol derivative that contains a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-morpholinophenol typically involves the chlorination of 2-morpholinophenol. One common method includes the reaction of 2-morpholinophenol with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the 5-position of the phenol ring. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-morpholinophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-morpholinophenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Morpholinophenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-morpholinophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-morpholinophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and morpholine ring contribute to its overall reactivity. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinophenol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-Chloro-2-nitrophenol: Contains a nitro group instead of a morpholine ring, leading to distinct applications and reactivity.
5-Chloro-2-aminophenol:
Uniqueness
5-Chloro-2-morpholinophenol is unique due to the presence of both the chlorine atom and the morpholine ring. This combination imparts specific chemical properties that make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-morpholin-4-ylphenol |
InChI |
InChI=1S/C10H12ClNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 |
InChI Key |
LAGSKHCFBMJNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
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